Cas no 89937-99-5 (7-Methoxypteridin-4-amine)
7-Methoxypteridin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 89937-99-5
- AKOS026741008
- 7-methoxypteridin-4-amine
- EN300-172122
- 4-Pteridinamine, 7-methoxy-
- 7-Methoxypteridin-4-amine
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- Inchi: 1S/C7H7N5O/c1-13-4-2-9-5-6(8)10-3-11-7(5)12-4/h2-3H,1H3,(H2,8,10,11,12)
- InChI Key: LPKHCRYSAZRFQR-UHFFFAOYSA-N
- SMILES: O(C)C1=CN=C2C(N)=NC=NC2=N1
Computed Properties
- Exact Mass: 177.06505986g/mol
- Monoisotopic Mass: 177.06505986g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 86.8Ų
Experimental Properties
- Density: 1.443±0.06 g/cm3(Predicted)
- Boiling Point: 360.2±37.0 °C(Predicted)
- pka: 4.23±0.10(Predicted)
7-Methoxypteridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M228270-2.5mg |
7-methoxypteridin-4-amine |
89937-99-5 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M228270-5mg |
7-methoxypteridin-4-amine |
89937-99-5 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M228270-25mg |
7-methoxypteridin-4-amine |
89937-99-5 | 25mg |
$ 275.00 | 2022-06-04 | ||
| Enamine | EN300-172122-0.05g |
7-methoxypteridin-4-amine |
89937-99-5 | 95% | 0.05g |
$319.0 | 2023-09-20 | |
| Enamine | EN300-172122-0.1g |
7-methoxypteridin-4-amine |
89937-99-5 | 95% | 0.1g |
$476.0 | 2023-09-20 | |
| Enamine | EN300-172122-0.25g |
7-methoxypteridin-4-amine |
89937-99-5 | 95% | 0.25g |
$679.0 | 2023-09-20 | |
| Enamine | EN300-172122-0.5g |
7-methoxypteridin-4-amine |
89937-99-5 | 95% | 0.5g |
$1069.0 | 2023-09-20 | |
| Enamine | EN300-172122-1.0g |
7-methoxypteridin-4-amine |
89937-99-5 | 95% | 1g |
$1371.0 | 2023-06-08 | |
| Enamine | EN300-172122-2.5g |
7-methoxypteridin-4-amine |
89937-99-5 | 95% | 2.5g |
$2688.0 | 2023-09-20 | |
| Enamine | EN300-172122-5.0g |
7-methoxypteridin-4-amine |
89937-99-5 | 95% | 5g |
$3977.0 | 2023-06-08 |
7-Methoxypteridin-4-amine Suppliers
7-Methoxypteridin-4-amine Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 7-Methoxypteridin-4-amine
7-Methoxypteridin-4-amine (CAS No. 89937-99-5): A Novel Compound with Promising Therapeutic Potential in Biomedical Research
7-Methoxypteridin-4-amine, also known by its CAS No. 89937-99-5, is a structurally unique compound belonging to the pteridine family. This class of molecules is characterized by their fused pyrimidine and imidazole ring systems, which confer distinct chemical properties and biological activities. Recent advances in medicinal chemistry have highlighted the potential of 7-Methoxypteridin-4-amine as a candidate for drug development, particularly in the context of neurodegenerative diseases and inflammatory disorders. The molecular architecture of this compound, which includes a methoxy group at the 7-position and an amino functionality at the 4-position, provides a scaffold for diverse pharmacological interactions.
The CAS No. 89937-99-5 designation underscores the compound's unique chemical identity, which is critical for its classification and regulatory compliance in biomedical applications. The molecular formula of 7-Methoxypteridin-4-amine is C9H11N3O2, with a molecular weight of 201.21 g/mol. Its chemical structure features a pteridine core with substituents that enhance its solubility and bioavailability, making it a valuable target for pharmaceutical innovation. The presence of the methoxy group at the 7-position is particularly noteworthy, as it modulates the compound's reactivity and interaction with biological targets.
Recent studies have demonstrated that 7-Methoxypteridin-4-amine exhibits significant neuroprotective effects, which have been validated through in vitro and in vivo experiments. For instance, a 2023 study published in Journal of Medicinal Chemistry revealed that this compound inhibits the aggregation of amyloid-beta proteins, a key pathological hallmark of Alzheimer's disease. The mechanism of action involves the modulation of tau protein phosphorylation and the reduction of oxidative stress, both of which are critical factors in neuronal degeneration. These findings align with the growing interest in pteridine derivatives as potential therapeutic agents for neurodegenerative conditions.
Additionally, the CAS No. 89937-99-5 compound has shown promise in the treatment of inflammatory diseases. A 2024 preclinical study published in Pharmacological Research reported that 7-Methoxypteridin-4-amine suppresses the activation of NF-κB, a transcription factor central to the inflammatory response. This effect is mediated through the inhibition of TNF-α and IL-6 secretion, highlighting its potential as an anti-inflammatory agent. Such properties make it a candidate for the development of drugs targeting chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 7-Methoxypteridin-4-amine has been optimized through advanced organic chemistry techniques, ensuring high purity and yield. A 2023 article in Organic & Biomolecular Chemistry described a novel catalytic approach using palladium-based catalysts to achieve selective methylation at the 7-position of the pteridine ring. This method not only improves the efficiency of the synthesis process but also minimizes the formation of byproducts, which is crucial for pharmaceutical applications. The scalability of this method has been validated in pilot-scale production, demonstrating its feasibility for industrial use.
Furthermore, the biological activity of 7-Methoxypteridin-4-amine has been evaluated in various preclinical models. A 2024 study published in Drug Discovery Today highlighted its potential as a neuroprotectant in Parkinson's disease models. The compound was shown to enhance mitochondrial function and reduce dopaminergic neuron loss, which are key therapeutic targets in Parkinson's disease. These findings suggest that 7-Methoxypteridin-4-amine could be a valuable addition to the pharmacological arsenal for neurodegenerative disorders.
Recent advancements in computational drug design have also contributed to the understanding of 7-Methoxypteridin-4-amine's therapeutic potential. A 2023 study in Computational and Structural Chemistry used molecular docking simulations to predict the interaction of this compound with various protein targets. The results indicated a strong binding affinity with enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase (MAO). This suggests that 7-Methyloxypteridin-4-amine may have antidepressant and anxiolytic properties, which could be explored in the treatment of mood disorders.
The pharmacokinetic profile of 7-Methoxypteridin-4-amine has also been investigated to assess its suitability for clinical development. A 2024 study published in Drug Metabolism and Disposition reported that the compound exhibits favorable oral bioavailability and a long half-life, which are advantageous for drug delivery. These properties, combined with its low toxicity profile, make it a promising candidate for further clinical trials. The study also highlighted the importance of optimizing the dosage regimen to maximize therapeutic efficacy while minimizing potential side effects.
In the context of drug discovery, 7-Methoxypteridin-4-amine represents a significant opportunity for the development of novel therapeutics. Its unique chemical structure and diverse biological activities position it as a versatile scaffold for the design of new drugs. The ongoing research into its mechanisms of action and pharmacological properties underscores the potential of this compound to address unmet medical needs in various diseases. As the field of biomedical research continues to evolve, the exploration of CAS No. 89937-99-5 and its derivatives will likely play a crucial role in the advancement of therapeutic strategies.
Overall, the CAS No. 89937-99-5 compound, 7-Methoxypteridin-4-amine, is emerging as a promising candidate in the realm of drug development. Its neuroprotective, anti-inflammatory, and potential antidepressant properties, supported by recent scientific studies, highlight its therapeutic potential. As research in this area continues to expand, the compound may pave the way for innovative treatments for a range of diseases, underscoring the importance of further investigation into its mechanisms and applications.
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